molecular formula C15H22N2O3S2 B5366166 N-cyclohexyl-2-[4-(methylsulfamoyl)phenyl]sulfanylacetamide

N-cyclohexyl-2-[4-(methylsulfamoyl)phenyl]sulfanylacetamide

Cat. No.: B5366166
M. Wt: 342.5 g/mol
InChI Key: BZMUDYHNOXJNHB-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[4-(methylsulfamoyl)phenyl]sulfanylacetamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a phenyl group substituted with a methylsulfamoyl group, and a sulfanylacetamide moiety

Properties

IUPAC Name

N-cyclohexyl-2-[4-(methylsulfamoyl)phenyl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c1-16-22(19,20)14-9-7-13(8-10-14)21-11-15(18)17-12-5-3-2-4-6-12/h7-10,12,16H,2-6,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMUDYHNOXJNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)SCC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[4-(methylsulfamoyl)phenyl]sulfanylacetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of cyclohexylamine with 4-(methylsulfamoyl)phenyl isothiocyanate to form the corresponding thiourea intermediate. This intermediate is then subjected to a nucleophilic substitution reaction with chloroacetic acid to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[4-(methylsulfamoyl)phenyl]sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-cyclohexyl-2-[4-(methylsulfamoyl)phenyl]sulfanylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[4-(methylsulfamoyl)phenyl]sulfanylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the binding.

Comparison with Similar Compounds

N-cyclohexyl-2-[4-(methylsulfamoyl)phenyl]sulfanylacetamide can be compared with other

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